Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate
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Overview
Description
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate is a compound that features a tert-butyl group, an azido group, and an oxazolidine ring
Mechanism of Action
Target of Action
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry
Mode of Action
The mode of action of this compound involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated using flow microreactor systems , which makes the process more efficient and versatile .
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into various organic compounds is a significant result of its action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate with an azidating agent. Common azidating agents include sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and efficient production method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and manganese dioxide (MnO₂).
Reduction: Reducing agents such as LiAlH₄ or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate: A precursor in the synthesis of tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)12-4-6(5-14-12)10-11-9/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSEHYPTHMPMW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CO1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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